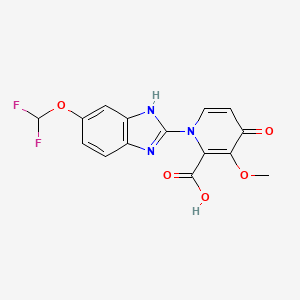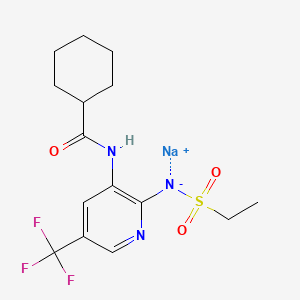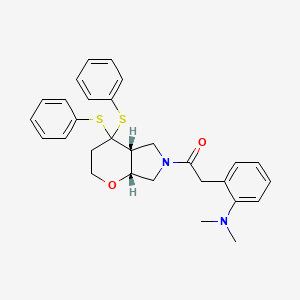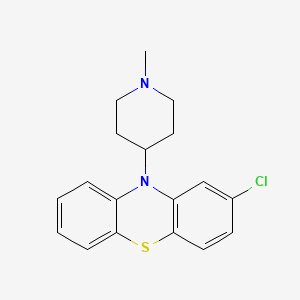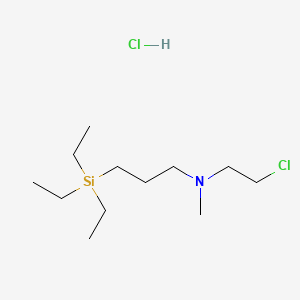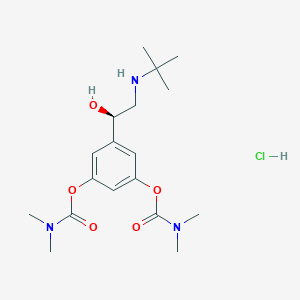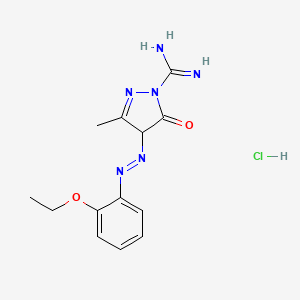
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with a suitable leaving group on the benzimidazole core.
Attachment of the Pyridylamino Group: The pyridylamino group can be attached through a coupling reaction, such as the Buchwald-Hartwig amination, where a pyridine derivative is coupled with an amine group on the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of various biomolecules.
Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, which lacks the chlorophenoxy and pyridylamino groups.
2-((o-Chlorophenoxy)methyl)benzimidazole: A derivative with only the chlorophenoxy group.
1-((4-Pyridylamino)methyl)benzimidazole: A derivative with only the pyridylamino group.
Uniqueness
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- is unique due to the presence of both the chlorophenoxy and pyridylamino groups, which confer distinct chemical properties and potential applications. These groups may enhance the compound’s reactivity, binding affinity, and overall versatility in various scientific and industrial contexts.
Propiedades
Número CAS |
84138-35-2 |
|---|---|
Fórmula molecular |
C20H17ClN4O |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
N-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-4-amine |
InChI |
InChI=1S/C20H17ClN4O/c21-16-5-1-4-8-19(16)26-13-20-24-17-6-2-3-7-18(17)25(20)14-23-15-9-11-22-12-10-15/h1-12H,13-14H2,(H,22,23) |
Clave InChI |
ALMDTEDDADDEHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CNC3=CC=NC=C3)COC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
